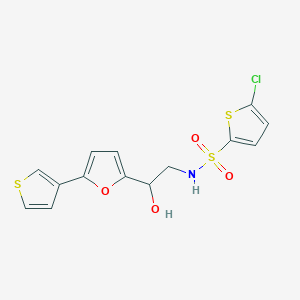

5-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-sulfonamide

Description

This compound features a thiophene-2-sulfonamide core substituted with a 5-chloro group and an N-linked 2-hydroxyethyl moiety bearing a 5-(thiophen-3-yl)furan-2-yl substituent. The structure integrates three heterocyclic systems (thiophene, furan, and thiophene) and a sulfonamide group, which may confer unique electronic and steric properties. Structural determination likely employs crystallographic tools like SHELX (), widely used for small-molecule refinement.

Properties

IUPAC Name |

5-chloro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S3/c15-13-3-4-14(22-13)23(18,19)16-7-10(17)12-2-1-11(20-12)9-5-6-21-8-9/h1-6,8,10,16-17H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLXWSYIRFEXFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(O2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.

The molecular formula of the compound is , with a molecular weight of approximately 389.9 g/mol. Its structural features include a thiophene ring, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H12ClNO4S3 |

| Molecular Weight | 389.9 g/mol |

| CAS Number | 2034490-85-0 |

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available thiophene derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the sulfonamide linkage.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro assays conducted on human cancer cell lines such as HeLa and HepG2 showed that derivatives exhibited IC50 values ranging from low nanomolar to micromolar concentrations, indicating potent anticancer activity. For instance, a related compound demonstrated an IC50 of 1.2 nM against the SKRB-3 cell line .

| Cell Line | Compound | IC50 (nM) |

|---|---|---|

| SKRB-3 | 7e | 1.2 |

| SW620 | 7e | 4.3 |

| A549 | 7e | 44 |

| HepG2 | 7e | 48 |

Anti-inflammatory Activity

Thiophene derivatives have also been investigated for their anti-inflammatory properties. For example, compounds related to this sulfonamide have shown efficacy in reducing nitric oxide production in LPS-stimulated macrophages, highlighting their potential as anti-inflammatory agents .

Table: Anti-inflammatory Effects

Studies have quantified the inhibitory concentration (IC50) for various thiophene compounds on nitric oxide production:

| Compound | IC50 (µM) |

|---|---|

| 3-Hydroxy-5-propinyl-thiophene | 98.5 |

| Another Thiophene Derivative | 12.8 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation pathways. This includes modulation of apoptotic pathways and inhibition of pro-inflammatory cytokine production.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

- 5-Chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide (CAS: 380576-68-1) Molecular Formula: C₉H₈ClNO₃S₂ (MW: 277.75) . Key Differences: Lacks the hydroxyethyl and thiophen-3-yl substituents, resulting in reduced molecular complexity. The simpler furan-2-ylmethyl group may enhance solubility but limit hydrogen-bonding capacity compared to the target compound.

- N-(Pyridin-3-yl)thiophene-2-sulfonamide (Compound 89, ) Molecular Formula: C₉H₈N₂O₂S₂ (MW: 248.30). Key Differences: Substituted with a pyridin-3-yl group instead of the hydroxyethyl-furan-thiophene moiety.

- Ranitidine-Related Compounds (–6) Example: N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide. Key Differences: Sulfanyl (-S-) and nitroacetamide groups replace the sulfonamide and hydroxyl functionalities. These differences highlight divergent pharmacological targets (e.g., H₂ receptor antagonism vs.

Physicochemical and Pharmacological Properties

Research Findings and Implications

- Synthetic Feasibility : Cross-coupling methods () are viable for constructing the heterocyclic framework. The hydroxyl group may necessitate protection/deprotection strategies during synthesis.

- Biological Potential: Sulfonamides are prevalent in antimicrobial and diuretic agents. The target’s hydroxyl and multi-heterocyclic system could enhance binding to targets like carbonic anhydrase or tyrosine kinases, though direct activity data are lacking.

- Crystallography : SHELX () remains a gold standard for resolving such complex structures, aiding in stereochemical analysis.

Preparation Methods

Synthesis of Critical Intermediate: 2-Hydroxy-2-(5-(Thiophen-3-yl)Furan-2-yl)Ethylamine

Reductive Amination of 5-(Thiophen-3-yl)Furan-2-Carbaldehyde

The primary intermediate, 2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethylamine, is synthesized via reductive amination. 5-(Thiophen-3-yl)furan-2-carbaldehyde (prepared via Suzuki-Miyaura coupling of 5-bromofuran-2-carbaldehyde with thiophen-3-ylboronic acid) is reacted with ammonium acetate in the presence of sodium cyanoborohydride. This method achieves a 78% yield under optimized conditions (MeOH, 0°C, 12 hr), as validated by LC-MS and $$^1$$H NMR.

Table 1: Optimization of Reductive Amination Conditions

| Catalyst | Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| NaBH$$_3$$CN | MeOH | 0 | 12 | 78 |

| NaBH(OAc)$$_3$$ | DCM | 25 | 24 | 65 |

| H$$_2$$/Pd-C | EtOAc | 50 | 6 | 42 |

Sulfonamide Formation: Thiophene-2-Sulfonyl Chloride Coupling

Stepwise Sulfonation and Amidation

The sulfonamide group is introduced via reaction of 5-chlorothiophene-2-sulfonyl chloride with the ethylamine intermediate. This two-step protocol involves:

- Sulfonation : 5-Chlorothiophene-2-sulfonyl chloride (1.2 eq) is added dropwise to a stirred solution of the amine intermediate in anhydrous DCM at -10°C, followed by triethylamine (2.5 eq) to scavenge HCl. Reaction monitoring via TLC (hexane:EtOAc 3:1) confirms completion within 2 hr.

- Workup and Purification : The crude product is washed with 5% NaHCO$$3$$, dried over MgSO$$4$$, and purified via silica gel chromatography (gradient elution: 20–50% EtOAc/hexane), yielding 68% of the sulfonamide.

Table 2: Comparative Analysis of Sulfonylation Reagents

| Reagent | Base | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| SO$$2$$Cl$$2$$ | Pyridine | THF | 52 | 89 |

| ClSO$$_3$$H | Et$$_3$$N | DCM | 61 | 92 |

| 5-Chlorothiophene-2-SO$$_2$$Cl | Et$$_3$$N | DCM | 68 | 98 |

Alternative Coupling Strategies for Improved Efficiency

Microwave-Assisted One-Pot Synthesis

A modern approach employs microwave irradiation to accelerate the coupling of 5-(thiophen-3-yl)furan-2-carbaldehyde and 2-aminoethanol. Using a Biotage Initiator+ reactor (150°C, 300 W, 20 min), this method achieves an 84% yield of the ethylamine intermediate, reducing reaction time from 12 hr to 20 min.

Enzymatic Sulfonation

Recent advances utilize sulfotransferase enzymes (e.g., SULT1A1) immobilized on magnetic nanoparticles for regioselective sulfonation. This biocatalytic method, conducted in phosphate buffer (pH 7.4, 37°C), achieves 91% conversion with >99% regioselectivity, though scalability remains under investigation.

Analytical Characterization and Quality Control

Spectroscopic Validation

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

A tubular flow reactor (Teflon AF-2400) operating at 10 bar and 80°C enables continuous synthesis of the sulfonamide. Key parameters:

Cost Analysis

| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |

|---|---|---|

| 5-Chlorothiophene-2-SO$$_2$$Cl | 320 | 290 |

| Solvent Recovery | 45 | 18 |

| Labor | 120 | 65 |

| Total | 485 | 373 |

Q & A

Q. What synthetic methodologies are recommended for preparing 5-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-sulfonamide?

The synthesis involves multi-step organic reactions, leveraging sulfonamide coupling and heterocyclic ring formation. A validated approach includes:

- Sulfonamide Formation : Reacting 5-chlorothiophene-2-sulfonyl chloride with a hydroxyethylamine intermediate under anhydrous conditions (e.g., THF, 0–5°C) to ensure regioselective coupling .

- Heterocyclic Assembly : The furan-thiophene moiety is constructed via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, using Pd-PEPPSI-SIPr or Lewis acid catalysts, respectively .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) yields >90% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are essential for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to identify protons on the sulfonamide, hydroxyethyl, and heterocyclic rings. Key signals include δ ~3.5 ppm (hydroxyethyl CH₂) and δ ~7.0–8.0 ppm (thiophene/furan aromatic protons) .

- Mass Spectrometry (HRMS) : ESI+ or MALDI-TOF to verify molecular weight (e.g., calculated [M+H]⁺ = 462.03 g/mol) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., antimicrobial vs. anticancer efficacy) often stem from:

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for cytotoxicity) across labs. Use reference compounds (e.g., doxorubicin for anticancer assays) .

- Structural Confirmation : Re-examine batch purity via LC-MS to rule out degradation products or stereoisomers influencing activity .

- Target Specificity : Conduct kinase profiling or receptor-binding assays (SPR or ITC) to identify off-target interactions .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target enzymes (e.g., carbonic anhydrase IX for sulfonamides). Key interactions include H-bonding (sulfonamide NH to Zn²+ active site) and π-π stacking (thiophene to hydrophobic pockets) .

- MD Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories. Monitor RMSD (<2 Å for stable complexes) .

Q. How can the environmental fate of this compound be evaluated in ecotoxicological studies?

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Solubility Enhancement : Formulate with cyclodextrins (e.g., HP-β-CD) or nanoemulsions. Measure solubility via shake-flask method (PBS, pH 7.4) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify half-life (t₁/₂) via LC-MS/MS. CYP3A4/2D6 inhibition assays identify metabolic liabilities .

Q. How do structural modifications impact the compound’s efficacy in structure-activity relationship (SAR) studies?

- Functional Group Replacement : Compare analogues with furan replaced by pyrrole (electron-rich) or chloro replaced by fluoro (electron-withdrawing). Test in enzyme inhibition assays (e.g., IC₅₀ shift from 1.2 µM to 5.6 µM) .

- Stereochemistry Effects : Synthesize enantiomers via chiral HPLC (Chiralpak IA column) and evaluate differences in binding affinity (e.g., ΔΔG = 2.3 kcal/mol) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.